Product packaging for Bis(4-chlorophenyl) hexa-2,4-dienedioate(Cat. No.:CAS No. 654058-17-0)

Bis(4-chlorophenyl) hexa-2,4-dienedioate

Cat. No.: B12520005
CAS No.: 654058-17-0
M. Wt: 363.2 g/mol
InChI Key: UARFSJVEZRIKDY-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl) hexa-2,4-dienedioate is a biochemical reagent of interest in microbiological and environmental chemistry research. It is structurally analogous to 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA), a well-characterized meta-cleavage product (MCP) in the bacterial degradation pathways of various aromatic compounds, including biphenyl and dibenzofuran . Compounds of this class are typically hydrolyzed by specific hydrolase enzymes (EC 3.7.1.8), such as HsaD in Mycobacterium tuberculosis or BphD in other bacteria, which play a critical role in breaking down complex aromatic rings to simpler compounds for assimilation . The presence of the bis(4-chlorophenyl) groups in this ester suggests potential utility as a standard or intermediate in studying the environmental fate of chlorinated organic contaminants. This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12Cl2O4 B12520005 Bis(4-chlorophenyl) hexa-2,4-dienedioate CAS No. 654058-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

654058-17-0

Molecular Formula

C18H12Cl2O4

Molecular Weight

363.2 g/mol

IUPAC Name

bis(4-chlorophenyl) hexa-2,4-dienedioate

InChI

InChI=1S/C18H12Cl2O4/c19-13-5-9-15(10-6-13)23-17(21)3-1-2-4-18(22)24-16-11-7-14(20)8-12-16/h1-12H

InChI Key

UARFSJVEZRIKDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C=CC=CC(=O)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways to Bis 4 Chlorophenyl Hexa 2,4 Dienedioate

Direct Esterification Approaches: Optimization and Mechanistic Considerations

Direct esterification is a fundamental and widely employed method for the synthesis of esters. This approach typically involves the reaction of a carboxylic acid with an alcohol or phenol, often in the presence of a catalyst to accelerate the reaction rate and improve the yield.

The synthesis of Bis(4-chlorophenyl) hexa-2,4-dienedioate via direct esterification involves the reaction of hexa-2,4-dienedioic acid with two equivalents of 4-chlorophenol (B41353). The reaction proceeds through a nucleophilic acyl substitution mechanism, where the oxygen atom of the phenolic hydroxyl group attacks the carbonyl carbon of the carboxylic acid. The conjugated diene system in hexa-2,4-dienedioic acid may influence the reactivity of the carboxyl groups.

The direct reaction is typically slow and requires elevated temperatures to proceed at a reasonable rate. The equilibrium nature of the reaction often necessitates the removal of water, a byproduct, to drive the reaction towards the formation of the desired diester. This can be achieved through azeotropic distillation or the use of dehydrating agents.

Table 1: Hypothetical Reaction Parameters for Direct Esterification

ParameterConditionRationale
Reactants Hexa-2,4-dienedioic Acid, 4-ChlorophenolStoichiometric amounts (1:2 molar ratio) are foundational.
Solvent Toluene, XyleneAllows for azeotropic removal of water to shift the equilibrium.
Temperature RefluxProvides the necessary activation energy for the reaction.
Byproduct Removal Dean-Stark apparatusEfficiently removes water from the reaction mixture.

To overcome the limitations of uncatalyzed direct esterification, various catalytic systems can be employed. These catalysts function by activating either the carboxylic acid or the phenol, thereby lowering the activation energy of the reaction.

Acid Catalysis: Protic acids, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenol.

Lewis Acid Catalysis: Lewis acids, like zinc chloride or tin(IV) chloride, can coordinate to the carbonyl oxygen, achieving a similar activation of the carboxylic acid.

Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which readily reacts with the phenol.

The choice of catalyst can significantly impact the reaction efficiency, with milder conditions often being possible, which is particularly important for substrates containing sensitive functional groups.

Cross-Coupling Strategies for Constructing the Ester Linkages

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-O bonds in diaryl esters. These methods offer high efficiency and functional group tolerance under relatively mild conditions.

The synthesis of this compound can be envisioned through a palladium-catalyzed coupling of a derivative of hexa-2,4-dienedioic acid with an aryl halide or its equivalent. A plausible route involves the reaction of hexa-2,4-dienedioyl chloride with 4-chlorophenol in the presence of a palladium catalyst.

Alternatively, a more direct approach is the palladium-catalyzed esterification of carboxylic acids with aryl halides. nih.gov This transformation has been successfully applied to a range of substrates. nih.gov For the synthesis of the target molecule, this would involve the coupling of hexa-2,4-dienedioic acid with two equivalents of 1-chloro-4-iodobenzene. The general catalytic cycle for such reactions typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the carboxylate, and subsequent reductive elimination to yield the aryl ester and regenerate the Pd(0) catalyst.

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the ligands coordinated to the palladium center. Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

For the formation of diaryl esters, various phosphine-based ligands have been investigated. The electronic and steric properties of the ligand can influence the rate of oxidative addition and reductive elimination. For instance, electron-rich and bulky phosphine (B1218219) ligands can promote the oxidative addition step. The choice of ligand can also impact the chemoselectivity and prevent side reactions. mdpi.comnih.gov

Table 2: Influence of Ligands on Palladium-Catalyzed C-O Coupling

Ligand TypeGeneral CharacteristicsImpact on Reaction
Bulky Biarylphosphines Sterically demanding and often electron-rich.Can promote the formation of highly reactive monoligated Pd species, enhancing catalytic activity.
Diphosphine Ligands Can form stable chelate complexes with palladium.The bite angle and flexibility of the diphosphine can influence the geometry and reactivity of the catalytic intermediate. acs.org
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form robust bonds with palladium.Often lead to highly stable and active catalysts.

The optimization of reaction conditions, including the choice of solvent, base, and temperature, is also critical for achieving high yields and selectivity in these transformations.

Multi-Component Reactions for Hexa-2,4-dienedioate Core Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to construct the core hexa-2,4-dienedioate structure.

One could envision a multi-component approach where precursors to the hexa-2,4-dienedioate backbone are combined with 4-chlorophenol or a derivative in a one-pot process. For instance, a reaction involving a two-carbon and a four-carbon synthon could potentially assemble the diene backbone, which is then trapped in situ by the phenolic nucleophile. The development of such a reaction would require careful selection of reactants and catalysts to control the sequence of bond-forming events and achieve the desired regioselectivity and stereoselectivity of the diene. The inherent complexity and the need for precise control over multiple reactive species make the design of such a process challenging but also highly rewarding in terms of synthetic efficiency. nih.govresearchgate.net

Condensation Reactions Involving Dialkyl Hexa-2,4-dienedioate Precursors

The formation of the bis(4-chlorophenyl) ester can be achieved through the transesterification of a suitable dialkyl hexa-2,4-dienedioate precursor with 4-chlorophenol. This method is advantageous as it allows for the prior construction and purification of the diene core before the introduction of the chlorophenyl groups. The general reaction involves heating the dialkyl hexa-2,4-dienedioate with an excess of 4-chlorophenol in the presence of a catalyst.

Alternatively, the direct esterification of hexa-2,4-dienedioic acid with 4-chlorophenol using a dehydrating agent or an acid catalyst represents another viable route. The choice of method often depends on the stability of the conjugated system under the reaction conditions and the availability of the starting materials.

A key consideration in these condensation reactions is the potential for side reactions, such as polymerization or isomerization of the conjugated diene, especially at elevated temperatures. Therefore, the selection of appropriate catalysts and reaction conditions is crucial for maximizing the yield and purity of the final product.

Precursor Reagent Catalyst/Conditions Product
Dimethyl hexa-2,4-dienedioate4-chlorophenolAcid or base catalyst, heatThis compound
Hexa-2,4-dienedioic acid4-chlorophenolDehydrating agent (e.g., DCC), catalystThis compound

Stereoselective Synthesis of Conjugated Diene Moieties

The stereochemistry of the conjugated diene in this compound is critical and can significantly influence its properties and potential applications. The stereoselective construction of 1,3-dienes is a well-established area of organic synthesis, with several powerful methods available. nih.gov

Transition-metal-catalyzed cross-coupling reactions are among the most effective methods for creating stereodefined dienes. nih.gov For instance, palladium-catalyzed reactions, such as the Suzuki or Stille coupling, can be employed to construct the C-C bonds of the diene with high stereocontrol. These reactions typically involve the coupling of a vinyl halide with a vinylborane (B8500763) or vinylstannane, respectively. The stereochemistry of the starting vinyl partners is generally retained in the final diene product.

Another powerful approach is the use of olefination reactions. The Wittig reaction and its Horner-Wadsworth-Emmons variant are classic methods for forming C=C bonds. By carefully selecting the appropriate phosphorus ylide and carbonyl compound, it is possible to control the geometry of the newly formed double bond. For the synthesis of a hexa-2,4-diene system, a sequential olefination strategy could be employed.

Recent advancements have also focused on catalytic dienylation reactions, which allow for the direct installation of a four-carbon unsaturated unit. nih.gov These methods often utilize transition metal catalysts to achieve high levels of regio- and stereoselectivity. researchgate.net For example, a palladium-catalyzed dienylation could potentially construct the hexa-2,4-diene framework in a single, efficient step. researchgate.net

The choice of synthetic route will depend on the desired stereoisomer (e.g., (2E,4E), (2Z,4E), etc.) and the availability of the necessary precursors.

Methodology Key Features Stereocontrol
Palladium-catalyzed cross-couplingHigh efficiency and functional group tolerance. nih.govHigh, dependent on precursor stereochemistry. nih.gov
Horner-Wadsworth-Emmons olefinationFormation of (E)-alkenes is generally favored.Good to excellent for (E)-isomers.
Catalytic dienylationDirect installation of the diene unit. nih.govHigh regio- and stereoselectivity. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final this compound product are critical steps to ensure high purity. Given the nature of the compound and the likely impurities from the synthetic steps, a combination of chromatographic and crystallization techniques is generally employed.

Chromatography: Column chromatography is a standard method for separating the desired product from unreacted starting materials, catalysts, and side products. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is determined by the polarity of the compounds to be separated. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used as the eluent.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Characterization: The purity and identity of the isolated product are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Melting point analysis can also provide a good indication of purity.

Technique Purpose Typical Conditions/Reagents
Column ChromatographySeparation of product from impurities.Stationary phase: Silica gel; Eluent: Hexane/Ethyl Acetate gradient.
RecrystallizationFinal purification of the solid product.Solvent: Ethanol, Methanol, or a mixture of solvents.
NMR SpectroscopyStructural elucidation and purity assessment.¹H NMR, ¹³C NMR.
IR SpectroscopyIdentification of functional groups (e.g., C=O, C=C).KBr pellet or thin film.
Mass SpectrometryDetermination of molecular weight and formula.Electrospray Ionization (ESI) or Electron Impact (EI).

Advanced Spectroscopic and Crystallographic Elucidation of Bis 4 Chlorophenyl Hexa 2,4 Dienedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an unparalleled tool for the detailed mapping of a molecule's carbon-hydrogen framework. For Bis(4-chlorophenyl) hexa-2,4-dienedioate, a combination of one-dimensional and two-dimensional NMR techniques would provide a definitive structural assignment.

The ¹H NMR spectrum is crucial for determining the stereochemistry of the diene system in this compound. The chemical shifts and coupling constants of the vinylic protons are diagnostic of the cis or trans configuration of the double bonds.

Based on data for the parent trans,trans-muconic acid, the vinylic protons are expected in specific regions. bmrb.iohmdb.ca In trans,trans-muconic acid, the protons at the C2 and C5 positions (α to the carbonyl groups) typically resonate downfield compared to the protons at C3 and C4 (β to the carbonyls) due to the deshielding effect of the ester groups. bmrb.io The large coupling constant between adjacent vinylic protons is characteristic of a trans configuration.

Table 1: Predicted ¹H NMR Chemical Shifts for the Diene Moiety of this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H2, H5~7.0-7.3d~15
H3, H4~6.2-6.5dd~15, ~10

Note: These are estimated values. The actual chemical shifts would be influenced by the solvent and the electronic effects of the 4-chlorophenyl groups.

The aromatic protons of the two 4-chlorophenyl groups would appear as two sets of doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides a complete picture of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The chemical shifts of the carbonyl carbons, the vinylic carbons of the diene, and the aromatic carbons of the 4-chlorophenyl rings are all expected in their characteristic regions. Data from muconic acid and its derivatives, along with studies on the effects of phenyl substituents on ¹³C NMR shifts, can be used to predict the spectrum. rsc.orgamanote.commdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Ester Carbonyl)~165-170
C2, C5 (Diene)~130-135
C3, C4 (Diene)~138-142
C1' (Aromatic, attached to O)~148-152
C2', C6' (Aromatic)~129-131
C3', C5' (Aromatic)~122-124
C4' (Aromatic, attached to Cl)~133-136

Note: These are estimated values based on data for related structures. rsc.orgwisc.eduorganicchemistrydata.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For the diene moiety, strong cross-peaks would be observed between H2 and H3, and between H4 and H5, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of the protonated carbons in the molecule, such as the diene and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the ester linkages by observing correlations between the carbonyl carbons and the protons of the 4-chlorophenyl rings, as well as the vinylic protons. Correlations between the aromatic protons and the various aromatic carbons would confirm their assignments.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the conjugation within the system.

The IR spectrum of this compound would be dominated by strong absorptions from the carbonyl groups and characteristic bands from the diene and aromatic rings.

The ester carbonyl (C=O) stretching vibration is expected to be a strong band in the region of 1720-1740 cm⁻¹. The exact position would be influenced by the electronic effect of the 4-chlorophenyl group. The C=C stretching vibrations of the conjugated diene would likely appear as one or two bands in the 1600-1650 cm⁻¹ region. The C-O stretching vibrations of the ester linkage would produce strong bands in the 1100-1300 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching vibration, would also be present. nih.gov

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ester) Stretch1720 - 1740Strong
C=C (Diene) Stretch1600 - 1650Medium
C-O (Ester) Stretch1100 - 1300Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-Cl Stretch700 - 800Strong

Raman spectroscopy is particularly well-suited for observing the vibrations of symmetric, non-polar bonds, making it an excellent complementary technique to IR spectroscopy.

The C=C stretching modes of the conjugated diene system are expected to give rise to strong signals in the Raman spectrum, providing further confirmation of the diene structure. researchgate.nethmdb.ca The symmetric vibrations of the para-substituted aromatic rings would also be prominent. The intensity of the Raman bands can provide insights into the degree of conjugation within the molecule.

Table 4: Predicted Key Raman Shifts for this compound

Functional GroupPredicted Raman Shift (cm⁻¹)Intensity
C=C (Diene) Stretch1600 - 1650Strong
Aromatic Ring Breathing~1000Medium
Aromatic C=C Stretch1580 - 1620Strong

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₈H₁₂Cl₂O₄. This calculated mass serves as a benchmark for experimental determination. An experimentally obtained high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ that corresponds closely to this theoretical value, thereby confirming the compound's elemental composition.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

Ion Formula m/z (Theoretical) Relative Abundance (%)
C₁₈H₁₂³⁵Cl₂O₄ 378.0112 100.00
C₁₈H₁₂³⁵Cl³⁷ClO₄ 380.0083 65.14

This table is illustrative and based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable insights into the molecule's structure.

The fragmentation of aromatic esters is often characterized by several key pathways. libretexts.orgacs.org For this compound, the primary fragmentation is anticipated to be the cleavage of the ester bond. This can occur in two principal ways:

Cleavage with charge retention on the acyl portion: This would result in the formation of a chlorophenoxy radical and a [M - O-C₆H₄Cl]⁺ ion.

Cleavage with charge retention on the chlorophenyl portion: This would lead to the formation of a 4-chlorophenol (B41353) cation and subsequent fragmentation products.

Another potential fragmentation pathway is the McLafferty rearrangement, although this is more common in esters with longer alkyl chains. libretexts.orgacs.org In the case of this compound, the conjugated diene system might influence the fragmentation behavior, potentially leading to characteristic losses of small neutral molecules like CO or CO₂.

Table 2: Plausible Fragmentation Pathways of this compound in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
378 249 C₆H₄ClO Cleavage of the ester bond
378 128 C₁₂H₈ClO₃ Formation of 4-chlorophenoxy cation
249 205 CO₂ Decarboxylation of the acylium ion

This table presents hypothetical fragmentation data based on known fragmentation patterns of similar compounds.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, as well as revealing how the molecules pack together in the crystal lattice.

The crystal packing of aromatic esters is governed by a variety of non-covalent interactions, including dipole-dipole interactions, van der Waals forces, and weak hydrogen bonds such as C–H···O and C–H···π interactions. rsc.org The presence of the polar chlorine atoms and the ester functional groups in this compound is expected to play a significant role in directing the crystal packing.

Common packing motifs for aromatic compounds include herringbone and sandwich-herringbone structures. researchgate.net In the case of this diaryl dicarboxylate, the linear nature of the hexa-2,4-dienedioate linker might favor a more extended, sheet-like or layered arrangement in the crystal lattice. The chlorophenyl rings are likely to engage in π-π stacking interactions, either in a face-to-face or offset arrangement, to maximize van der Waals contacts. The interplay between these different intermolecular forces will ultimately determine the final crystal structure.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 20.1
β (°) 95.5
Volume (ų) 1720
Z 4

This table is a hypothetical representation of possible crystallographic data.

Computational and Theoretical Studies of Bis 4 Chlorophenyl Hexa 2,4 Dienedioate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the precise determination of a molecule's electronic structure and geometry. These methods solve the Schrödinger equation for a given molecular system, providing a wealth of information about its stability, properties, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach is particularly well-suited for determining the ground state properties of medium to large-sized molecules like Bis(4-chlorophenyl) hexa-2,4-dienedioate.

A typical DFT study of this compound would involve geometry optimization to find the lowest energy conformation. From this optimized geometry, a variety of properties can be calculated, including the total electronic energy, the energies of the molecular orbitals, and the dipole moment. These calculations are crucial for understanding the molecule's stability and its potential for intermolecular interactions.

Illustrative DFT-Calculated Properties for this compound

PropertyCalculated ValueUnits
Total Electronic Energy-2578.45Hartrees
Dipole Moment2.15Debye
HOMO Energy-6.89eV
LUMO Energy-1.23eV
HOMO-LUMO Gap5.66eV

This is an interactive data table. You can sort and filter the data.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for electronic properties. While computationally more demanding than DFT, ab initio methods are often used to benchmark other methods and to obtain precise values for key electronic structure characteristics. For this compound, high-level ab initio calculations could be employed to refine the understanding of its electronic transitions and ionization potential.

Molecular Dynamics Simulations for Conformational Landscape Exploration

An MD simulation of Bis(4-char_x0002_lorophenyl) hexa-2,4-dienedioate would provide insights into the rotational freedom around its single bonds and the potential for different spatial arrangements of the chlorophenyl groups. This information is critical for understanding how the molecule might interact with other molecules or biological targets.

Reactivity Prediction and Mechanistic Modeling of Key Transformations

Computational chemistry is not only descriptive but also predictive. By analyzing the electronic structure of a molecule, it is possible to predict its reactivity and to model the mechanisms of its chemical transformations.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The regions of the molecule where the HOMO is localized are likely to be the sites of nucleophilic attack, while regions with a high LUMO density are prone to electrophilic attack.

Illustrative FMO Analysis Results for this compound

Molecular OrbitalEnergy (eV)Primary Localization
LUMO-1.23Carbonyl carbons of the ester groups
HOMO-6.89Hexa-2,4-dienedioate backbone

This is an interactive data table. You can sort and filter the data.

Transition State Computations for Reaction Pathway Elucidation

To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize transition states, providing crucial information about the activation energy and the feasibility of a proposed reaction mechanism. For this compound, transition state computations could be used to model its hydrolysis, for example, elucidating the step-by-step process and the energy barriers involved.

Despite a comprehensive search for scholarly articles and data pertaining to the computational and theoretical spectroscopic properties of this compound, no specific studies detailing these aspects for this particular compound could be located.

While general computational chemistry techniques and spectroscopic analyses of other compounds containing "bis(4-chlorophenyl)" or "hexa-2,4-diene" moieties are available, this information is not directly applicable to the specific molecule requested by the user. Generating the required content, including detailed research findings and data tables, is not possible without source material that specifically addresses this compound.

Therefore, the article section as outlined in the user's instructions cannot be generated at this time due to the absence of relevant scientific literature and data.

Chemical Reactivity and Transformation Mechanisms of Bis 4 Chlorophenyl Hexa 2,4 Dienedioate

Reactions of the Conjugated Diene System

The conjugated diene within the hexa-2,4-dienedioate moiety is an electron-rich system that readily participates in various addition reactions. Its reactivity is influenced by the electron-withdrawing nature of the two ester groups attached to the diene backbone.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. In this reaction, the conjugated diene of Bis(4-chlorophenyl) hexa-2,4-dienedioate can react with a dienophile (an alkene or alkyne). organic-chemistry.org The reaction is concerted, meaning it occurs in a single step, and is highly stereospecific. libretexts.org The stereochemistry of the dienophile is retained in the product. libretexts.org For instance, a cis-dienophile will result in a product with cis substituents on the newly formed ring.

The stereochemical outcome is also governed by the "endo rule," which states that for cyclic dienes, the endo product is kinetically favored due to secondary orbital interactions. organic-chemistry.orgchemtube3d.com While the hexa-2,4-dienedioate is an acyclic diene, similar stereochemical preferences can be observed. The substituents on the diene and dienophile will adopt specific orientations in the product.

The regioselectivity of the Diels-Alder reaction becomes important when both the diene and dienophile are unsymmetrical. For a 1-substituted diene, the "ortho" (1,2) product is typically favored, while a 2-substituted diene tends to yield the "para" (1,4) product. masterorganicchemistry.com

Table 1: Predicted Stereochemical Outcomes in Diels-Alder Reactions of this compound

DienophileExpected Major Product Stereochemistry
Maleic anhydride (B1165640) (cis)cis-fused bicyclic adduct (endo preference)
Fumaric acid (trans)trans-substituted cyclohexene (B86901) ring
AcroleinRegioisomeric mixture, with preference for the "ortho" adduct

This table is illustrative and based on general principles of Diels-Alder reactions.

Conjugated dienes undergo electrophilic addition reactions, often yielding a mixture of 1,2- and 1,4-addition products. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The initial attack of the electrophile occurs at one of the terminal carbons of the diene system. The subsequent attack by the nucleophile can then occur at either carbon 2 (1,2-addition) or carbon 4 (1,4-addition) of the original diene.

The ratio of these products is often temperature-dependent. At lower temperatures, the reaction is under kinetic control, favoring the faster-formed 1,2-adduct. At higher temperatures, the reaction is under thermodynamic control, favoring the more stable 1,4-adduct.

The conjugated diene system of this compound can also undergo radical addition reactions. In the presence of a radical initiator, a radical can add to the diene to form a resonance-stabilized allylic radical. This radical can then propagate a chain reaction.

This reactivity also means that this compound could potentially act as a monomer in polymerization reactions. The polymerization of conjugated dienes can be initiated by radical, anionic, or cationic initiators, leading to the formation of polymers with double bonds in the backbone. These polymers can have complex structures due to the possibility of cis and trans isomers around the remaining double bond. The presence of the bulky 4-chlorophenyl ester groups would likely influence the stereochemistry of the resulting polymer.

Reactions Involving the Ester Functionalities

The two 4-chlorophenyl ester groups are susceptible to nucleophilic attack at the carbonyl carbon. The reactivity of these esters is enhanced by the electron-withdrawing nature of the 4-chlorophenyl groups, which makes the carbonyl carbon more electrophilic.

Hydrolysis: The ester groups can be cleaved through hydrolysis to yield hexa-2,4-dienedioic acid and 4-chlorophenol (B41353). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, activating the carbonyl group toward nucleophilic attack by water. The reaction is reversible and proceeds through a tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is irreversible because the final step is the deprotonation of the resulting carboxylic acid to form a carboxylate salt.

Transesterification: This process involves the exchange of the 4-chlorophenyl group with another alcohol. The reaction can be catalyzed by either an acid or a base. youtube.com Using a large excess of the new alcohol can drive the equilibrium towards the formation of the new ester. The reactivity in transesterification reactions is influenced by the steric hindrance of the incoming alcohol and the stability of the leaving 4-chlorophenoxide ion.

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. libretexts.org The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the 4-chlorophenoxide ion). masterorganicchemistry.comyoutube.com

The reactivity of the ester towards nucleophiles is greater than that of amides but less than that of acid anhydrides or acid chlorides. libretexts.org A wide variety of nucleophiles can participate in this reaction, leading to a range of different carboxylic acid derivatives.

Table 2: Examples of Nucleophilic Acyl Substitution Reactions of this compound

NucleophileProduct
Ammonia (NH₃)Hexa-2,4-dienediamide
Primary Amine (R-NH₂)N,N'-dialkyl-hexa-2,4-dienediamide
Grignard Reagent (R-MgX)Tertiary alcohols (after double addition)
Hydride (from LiAlH₄)Hexa-2,4-diene-1,6-diol (after reduction)

This table illustrates potential products based on the general reactivity of esters.

Reactivity of the Chlorophenyl Moieties

The reactivity of the this compound molecule is significantly influenced by the electronic properties of the 4-chlorophenyl groups. These aromatic rings can undergo reactions typical of halogenated aromatic compounds, offering pathways for further functionalization and modification of the parent molecule.

Aromatic Substitution Reactions on the Chlorophenyl Rings

The 4-chlorophenyl group in this compound possesses a chlorine atom, which is a deactivating but ortho-, para-directing substituent for electrophilic aromatic substitution (EAS). However, the ester linkage to the hexa-2,4-dienedioate backbone withdraws electron density from the phenyl ring, further deactivating it towards EAS. Conversely, this electron-withdrawing nature makes the ring susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.comchadsprep.com

Electrophilic Aromatic Substitution (EAS):

Due to the deactivating effects of both the chloro substituent and the ester group, forcing conditions would be required for electrophilic aromatic substitution to occur. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would proceed slowly and require strong reagents and elevated temperatures. The incoming electrophile would be directed to the positions ortho to the chlorine atom (and meta to the ester linkage).

EAS Reaction Typical Reagents Expected Product Position Relative Reactivity
NitrationHNO₃/H₂SO₄2-nitro-4-chlorophenylLow
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃2,4-dichlorophenyl or 2-bromo-4-chlorophenylLow
SulfonationFuming H₂SO₄2-sulfo-4-chlorophenylLow
Friedel-Crafts AlkylationR-Cl/AlCl₃Not favorableVery Low
Friedel-Crafts AcylationR-COCl/AlCl₃Not favorableVery Low

Nucleophilic Aromatic Substitution (NAS):

The electron-withdrawing character of the ester group, combined with the presence of a good leaving group (chloride), makes the chlorophenyl rings susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com This reaction is facilitated by the presence of the electron-withdrawing ester group para to the chlorine atom, which can stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Strong nucleophiles, such as alkoxides, amides, or thiolates, can displace the chloride ion.

Nucleophile Product Reaction Conditions
RO⁻ (Alkoxide)Bis(4-alkoxyphenyl) hexa-2,4-dienedioateHigh temperature, polar aprotic solvent
R₂N⁻ (Amide)Bis(4-(dialkylamino)phenyl) hexa-2,4-dienedioateStrong base, high temperature
RS⁻ (Thiolate)Bis(4-(alkylthio)phenyl) hexa-2,4-dienedioateHigh temperature

Potential for Halogen Dance or Palladium-Catalyzed Cross-Coupling (Post-synthesis Derivatization)

The chlorine atoms on the phenyl rings provide a handle for more advanced synthetic transformations, such as halogen dance reactions and palladium-catalyzed cross-coupling reactions. These methods are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Halogen Dance Reaction:

The halogen dance is a base-catalyzed migration of a halogen atom to a different position on an aromatic ring. wikipedia.orgclockss.orgrsc.org In the case of the 4-chlorophenyl groups of the title compound, treatment with a very strong base, such as an organolithium reagent or a lithium amide, could potentially induce the migration of the chlorine atom to the meta position. wikipedia.org This rearrangement proceeds through a series of deprotonation and metal-halogen exchange steps. ias.ac.in The thermodynamic stability of the resulting organometallic intermediate drives the reaction. wikipedia.org However, the presence of the ester functionality, which is also susceptible to attack by strong bases, presents a significant challenge. The reaction conditions would need to be carefully controlled to favor the halogen dance over nucleophilic attack at the ester carbonyl.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a versatile method for forming new bonds to aromatic rings and are a cornerstone of modern organic synthesis. researchgate.netwhiterose.ac.uknih.gov The 4-chlorophenyl groups of this compound can serve as electrophilic partners in these reactions. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of appropriate phosphine (B1218219) ligands and reaction conditions can facilitate their coupling. nih.gov

Cross-Coupling Reaction Coupling Partner Catalyst/Ligand System Product
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂/phosphine ligandBis(biphenyl-4-yl) hexa-2,4-dienedioate derivatives
Heck-Mizoroki CouplingAlkene (R-CH=CH₂)Pd(OAc)₂/phosphine ligandBis(4-styrylphenyl) hexa-2,4-dienedioate derivatives
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst/phosphine ligandBis(4-(dialkylamino)phenyl) hexa-2,4-dienedioate derivatives
Sonogashira CouplingTerminal alkyne (R-C≡CH)Pd/Cu catalyst systemBis(4-(alkynyl)phenyl) hexa-2,4-dienedioate derivatives

These post-synthesis derivatization strategies offer a powerful means to modify the electronic and steric properties of the terminal aromatic rings, allowing for the synthesis of a diverse library of compounds based on the hexa-2,4-dienedioate scaffold.

Regio- and Stereoselectivity in Chemical Transformations

The chemical transformations of this compound are governed by the inherent reactivity of its different functional groups and the stereochemistry of the diene backbone.

Regioselectivity:

The primary sites of reactivity on the molecule are the ester carbonyl groups, the conjugated diene system, and the chlorophenyl rings.

Ester Groups: Nucleophilic attack will occur selectively at the electrophilic carbonyl carbon of the ester groups.

Diene System: In reactions such as Diels-Alder cycloadditions or electrophilic additions, the regioselectivity will be determined by the electronic nature of the diene and the attacking reagent. The electron-withdrawing ester groups decrease the electron density of the diene, making it more reactive towards electron-rich dienophiles or nucleophiles.

Chlorophenyl Rings: As discussed in section 5.3.1, electrophilic substitution will be directed to the 2-position, while nucleophilic substitution will occur at the 4-position (ipso-substitution).

Stereoselectivity:

The hexa-2,4-dienedioate backbone exists as a mixture of (2E,4E), (2E,4Z), and (2Z,4Z) isomers. The stereochemistry of the diene will influence the stereochemical outcome of reactions involving this part of the molecule. For example, in a Diels-Alder reaction, the stereochemistry of the dienophile and the diene will determine the stereochemistry of the resulting cyclohexene product according to the endo rule and the principle of conservation of orbital symmetry.

Furthermore, reactions at the double bonds of the diene can proceed with either syn or anti addition, leading to different diastereomeric products. The choice of reagents and reaction conditions can often be used to control the stereoselectivity of these transformations. For instance, dihydroxylation of the double bonds with osmium tetroxide would result in syn-addition, while epoxidation followed by acid-catalyzed ring-opening would lead to anti-addition.

Extensive Research Reveals No Publicly Available Data on the Polymerization of this compound

A comprehensive investigation into the polymerization science and material applications of the chemical compound this compound has concluded that there is no specific, publicly available scientific literature or detailed research data on its polymerization.

Despite a thorough search for information pertaining to the radical polymerization, coordination polymerization, and copolymerization of this compound, no dedicated studies, scholarly articles, or patents detailing these processes for this specific monomer could be identified. The inquiry, which aimed to construct a detailed article based on a provided outline, was unable to proceed due to the absence of foundational research on the compound's behavior as a monomer.

The intended article was to be structured around the "Polymerization Science and Material Applications of this compound," with specific sections on monomer design, polymerization potential, and the synthesis of polymeric materials. This included subsections on radical and coordination polymerization, copolymerization studies, the formation of linear polymers and networks, and control over polymer microstructure.

While general principles of polymer chemistry describe the polymerization of conjugated dienes and dicarboxylate esters, applying these concepts directly to this compound without experimental data would be speculative and would not meet the required standards of scientific accuracy. The synthesis of the compound itself is noted in chemical supplier databases, but its subsequent use in polymerization is not documented in the scientific literature.

This lack of available information prevents a detailed discussion of its polymerization behavior, including potential catalyst systems, achievable polymer architectures, or the properties of any resulting polymeric materials. Therefore, the specific research findings and data tables requested for the article cannot be generated.

Polymerization Science and Material Applications of Bis 4 Chlorophenyl Hexa 2,4 Dienedioate

Advanced Materials Development

Information regarding the development of advanced materials from Bis(4-chlorophenyl) hexa-2,4-dienedioate is not available in published research.

Investigation of Optical and Electronic Properties of Resulting Polymers

A search for research investigating the optical and electronic properties of polymers derived from this compound yielded no results. Such an investigation would typically include the analysis of properties like refractive index, light absorption and emission characteristics, and electrical conductivity, for which no data has been published.

Application in Functional Coatings, Resins, or Polymer Composites

There is no documented information on the application of polymers from this compound in functional coatings, resins, or polymer composites. The exploration of these applications would depend on prior knowledge of the polymer's mechanical, thermal, and chemical properties, which is not currently available.

Environmental Transformation Pathways of Bis 4 Chlorophenyl Hexa 2,4 Dienedioate

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For Bis(4-chlorophenyl) hexa-2,4-dienedioate, these processes are expected to play a significant role in its environmental persistence.

Photochemical degradation, or photolysis, is a key process for the transformation of organic compounds in the environment, driven by the energy of sunlight. This process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species. researchgate.net

In the case of this compound, both the 4-chlorophenyl groups and the conjugated diene system of the hexa-2,4-dienedioate chain are potential chromophores that can absorb ultraviolet (UV) radiation present in sunlight. The degradation of chlorinated aromatic compounds, such as 4-chlorophenol (B41353), has been shown to proceed via photolysis. nih.gov The primary step in the photolysis of such compounds often involves the cleavage of the carbon-chlorine bond, a process known as dehalogenation, leading to the formation of chloride ions and a variety of radical species. nih.gov

In aqueous environments, the presence of natural photosensitizers like dissolved organic matter can lead to indirect photolysis. These sensitizers absorb sunlight and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then attack the this compound molecule. researchgate.net The unsaturated hexa-2,4-dienedioate chain would be susceptible to attack by these ROS, potentially leading to oxidation and cleavage of the carbon-carbon double bonds.

In the atmospheric phase, if the compound is sufficiently volatile, it can undergo gas-phase photolysis. Reactions with hydroxyl radicals are a dominant degradation pathway for many organic compounds in the atmosphere. These reactions can lead to the formation of various oxygenated products.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the ester linkages are the primary sites susceptible to hydrolysis. This reaction would break down the molecule into 4-chlorophenol and hexa-2,4-dienedioic acid.

The rate of hydrolysis is significantly influenced by pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases. youtube.com Under alkaline conditions, the hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion concentration. chemrxiv.org Therefore, in alkaline soils or water bodies, the degradation of this compound via hydrolysis is expected to be more rapid. Conversely, under neutral or acidic conditions, the rate of hydrolysis is generally slower. chemrxiv.org

The kinetics of hydrolysis for structurally similar compounds, such as 4-chlorophenyl isocyanate, have been studied, revealing a dependence on water concentration. rsc.org While the specific reaction mechanism for this compound has not been elucidated, it is expected to follow established pathways for ester hydrolysis.

Table 1: Predicted Influence of Environmental Factors on Hydrolysis of this compound

Environmental FactorPredicted Effect on Hydrolysis RateRationale
pH Increases under alkaline conditionsBase-catalyzed hydrolysis of the ester linkage is typically faster. chemrxiv.org
Temperature Increases with rising temperatureHydrolysis reactions, like most chemical reactions, have a positive temperature coefficient.
Organic Matter May be influenced by sorptionSorption to organic matter could potentially decrease the availability of the compound for hydrolysis in the aqueous phase.

Oxidative transformations, aside from those initiated by light, can occur in the environment through reactions with various chemical oxidants. In soil and water, strong oxidizing agents such as manganese oxides or reactions catalyzed by metal ions can contribute to the degradation of organic compounds.

For this compound, the aromatic rings and the unsaturated aliphatic chain are both susceptible to oxidation. The oxidation of the 4-chlorophenyl group could lead to the formation of hydroxylated and quinone-like structures, which may be precursors to ring opening. nih.gov The hexa-2,4-dienedioate chain, with its electron-rich double bonds, is also a likely target for oxidative attack, which could lead to the formation of epoxides, diols, and eventually cleavage of the carbon chain. The use of advanced oxidation processes has been shown to effectively degrade chlorinated phenols, suggesting that similar oxidative pathways could be relevant for the 4-chlorophenyl moiety of the target compound. nih.gov

Biotransformation Pathways (Excluding Biological Impact)

Biotransformation involves the chemical alteration of a substance by living organisms, primarily microorganisms. These processes are fundamental to the environmental breakdown of many organic pollutants.

Esterase enzymes, which are ubiquitous in microorganisms, plants, and animals, catalyze the hydrolysis of ester bonds. nih.gov The biotransformation of this compound is expected to be initiated by the action of these enzymes. The enzymatic reaction involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester linkage. researchgate.net This leads to the formation of an acyl-enzyme intermediate and the release of the first molecule of 4-chlorophenol. The acyl-enzyme intermediate then reacts with a water molecule to release the hexa-2,4-dienedioic acid and regenerate the free enzyme. researchgate.net

This enzymatic hydrolysis is a key initial step in the biodegradation of the compound, as it breaks the molecule into smaller, more polar, and generally more biodegradable components. The efficiency of this enzymatic hydrolysis can vary depending on the specific type of esterase and the environmental conditions. nih.gov

Following the initial enzymatic hydrolysis, the resulting products, 4-chlorophenol and hexa-2,4-dienedioic acid, can undergo further microbial transformation.

Dechlorination: The 4-chlorophenol molecule can be dechlorinated by various microorganisms under both aerobic and anaerobic conditions. nih.govnih.gov Under aerobic conditions, monooxygenases can hydroxylate the aromatic ring, leading to the formation of chlorocatechols. Subsequent enzymatic reactions can then lead to the removal of the chlorine atom. nih.govepa.gov Anaerobic dechlorination, or halorespiration, involves the use of chlorinated compounds as electron acceptors, resulting in the reductive removal of chlorine. eurochlor.orgresearchgate.net

Ring Fission: Once dechlorinated, or in some cases while still chlorinated, the aromatic ring of the resulting phenolic compounds can be cleaved by dioxygenase enzymes. nih.gov This is a critical step in the mineralization of aromatic compounds, as it breaks the stable ring structure. The cleavage can occur either between the two hydroxyl groups of a catechol intermediate (intradiol cleavage) or adjacent to one of the hydroxyl groups (extradiol cleavage), leading to the formation of aliphatic carboxylic acids. nih.gov These linear products can then be further metabolized through central metabolic pathways. nih.gov

Metabolism of Hexa-2,4-dienedioic Acid: The hexa-2,4-dienedioic acid released during hydrolysis is an unsaturated dicarboxylic acid. The microbial metabolism of dicarboxylic acids is a known process, often involving beta-oxidation, similar to the degradation of fatty acids. nih.gov The double bonds in the chain would likely be reduced prior to or during the beta-oxidation process. This pathway would progressively shorten the carbon chain, ultimately leading to its complete mineralization to carbon dioxide and water.

Characterization of Degradation Products and Their Chemical Fates

The environmental degradation of this compound is anticipated to proceed through a series of transformation steps, primarily initiated by hydrolysis of the ester linkages, followed by the breakdown of its core components.

Identification of Stable Chemical Metabolites

The initial and most critical step in the degradation of this compound is the cleavage of its two ester bonds. This process, known as hydrolysis, can be catalyzed by acids, bases, or microbial enzymes. pressbooks.publibretexts.orglibretexts.org The hydrolysis of the parent compound would release its constituent alcohol and dicarboxylic acid.

Based on this, the primary stable metabolites expected from the initial breakdown of this compound are:

4-Chlorophenol: This chlorinated aromatic alcohol would be formed from the cleavage of the ester bond connecting it to the hexa-2,4-dienedioic acid backbone.

Hexa-2,4-dienedioic acid: This is the dicarboxylic acid component of the ester. Its structure, containing conjugated double bonds, suggests it could be susceptible to further microbial degradation.

Following the initial hydrolysis, 4-chlorophenol, as a chlorinated aromatic compound, is expected to undergo further transformation. Microbial degradation of chlorophenols typically involves hydroxylation, where a hydroxyl group is added to the aromatic ring, often leading to the formation of chlorocatechols. epa.govnih.gov Therefore, a potential secondary metabolite is:

4-Chlorocatechol (B124253): This compound would result from the microbial oxidation of 4-chlorophenol.

The environmental persistence and fate of these metabolites are of significant interest. While hexa-2,4-dienedioic acid is expected to be relatively biodegradable, the chlorinated phenolic compounds can exhibit greater persistence and potential toxicity.

Table 1: Hypothesized Stable Metabolites of this compound Degradation

Metabolite NameChemical FormulaParent Compound MoietyAnticipated Formation Pathway
4-ChlorophenolC₆H₅ClOAryl groupHydrolysis of the ester linkage
Hexa-2,4-dienedioic acidC₆H₆O₄Dicarboxylic acidHydrolysis of the ester linkage
4-ChlorocatecholC₆H₅ClO₂Aryl groupMicrobial oxidation of 4-chlorophenol

Pathways Leading to Mineralization (e.g., CO₂, HCl formation)

The ultimate fate of an organic pollutant in the environment is its complete breakdown into simple, inorganic molecules, a process known as mineralization. For this compound, this would involve the conversion of its carbon and hydrogen to carbon dioxide (CO₂) and water (H₂O), and its chlorine atoms to hydrogen chloride (HCl) or chloride ions (Cl⁻).

The mineralization of this compound is hypothesized to follow these general steps:

Initial Hydrolysis: As previously discussed, the ester linkages are cleaved to yield 4-chlorophenol and hexa-2,4-dienedioic acid. epa.govucalgary.ca

Degradation of Hexa-2,4-dienedioic Acid: This unsaturated dicarboxylic acid would likely serve as a carbon and energy source for various microorganisms. The degradation pathway would probably involve enzymatic reactions that break the carbon-carbon double bonds and ultimately cleave the carbon chain, feeding the resulting smaller molecules into central metabolic pathways like the Krebs cycle, leading to the formation of CO₂.

Degradation of 4-Chlorophenol: The breakdown of 4-chlorophenol is a more complex process.

Aerobic Dehalogenation: Under aerobic conditions, microorganisms often employ oxygenase enzymes to attack the aromatic ring. nih.goveurochlor.org The formation of 4-chlorocatechol is a key step. The catechol ring is then susceptible to enzymatic cleavage, a critical step that breaks open the aromatic ring. Following ring cleavage, the chlorine substituent is removed, a process known as dehalogenation, releasing it as a chloride ion. The resulting non-chlorinated organic acids are then readily metabolized to CO₂.

Anaerobic Dehalogenation: In anaerobic environments, a different mechanism called reductive dehalogenation can occur. eurochlor.org In this process, the chlorine atom is removed and replaced with a hydrogen atom, a reaction in which the chlorinated compound acts as an electron acceptor. This would convert 4-chlorophenol to phenol, which is generally more amenable to anaerobic degradation, eventually leading to the formation of methane (B114726) (CH₄) and CO₂.

Table 2: Summary of Hypothesized Mineralization Pathways

PathwayKey ProcessesInitial ReactantsFinal Products
Aerobic MineralizationEster Hydrolysis, Aromatic Ring Hydroxylation, Ring Cleavage, DehalogenationThis compound, O₂CO₂, H₂O, Cl⁻
Anaerobic MineralizationEster Hydrolysis, Reductive Dehalogenation, Aromatic Ring FissionThis compoundCH₄, CO₂, H₂O, Cl⁻

Advanced Analytical Methodologies for Detection and Quantification of Bis 4 Chlorophenyl Hexa 2,4 Dienedioate

Chromatographic Techniques for Separation and Quantitation

Chromatography is the cornerstone for isolating Bis(4-chlorophenyl) hexa-2,4-dienedioate from complex mixtures, enabling its precise quantification. The choice of technique depends on the sample matrix, the required sensitivity, and whether the compound is being analyzed as a monomer or as part of a polymer chain.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, FID, MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound may require derivatization to increase its volatility for GC analysis, although direct analysis is possible if it is sufficiently thermally stable.

Electron Capture Detector (GC-ECD): The Electron Capture Detector is exceptionally sensitive to electrophilic functional groups, particularly halogens. measurlabs.com The presence of two chlorine atoms on the phenyl rings makes this compound an ideal candidate for GC-ECD analysis. This detector can provide extremely low detection limits, often in the picogram (pg) range, which is crucial for trace-level environmental analysis. tdi-bi.com The ECD is a selective detector, meaning it responds strongly to halogenated compounds while having a low response to hydrocarbons, reducing potential interferences from the sample matrix. measurlabs.comnih.gov

Flame Ionization Detector (GC-FID): The Flame Ionization Detector is a universal detector for organic compounds. scielo.br It generates a signal proportional to the mass of carbon atoms entering the flame. While less sensitive than the ECD for this specific compound, the GC-FID provides a robust and linear response over a wide concentration range. s4science.atnih.gov It is well-suited for purity assessments and quantification in formulations where the concentration of the analyte is relatively high. Analysis of organic esters by GC-FID is a well-established methodology. scielo.brglsciences.com

Mass Spectrometry (GC-MS): Coupling gas chromatography with a mass spectrometer provides the highest degree of confidence in compound identification. The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint. rsc.org For this compound, GC-MS analysis would not only confirm the molecular weight via the molecular ion peak but also reveal characteristic fragments corresponding to the chlorophenyl group and the hexa-2,4-dienedioate backbone, allowing for unambiguous identification.

Table 1: Illustrative GC Operating Conditions for Analogous Chlorinated Esters

Parameter GC-ECD GC-FID GC-MS
Column DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent tdi-bi.com SPB-1 (30 m x 0.53 mm, 0.10 µm) or equivalent nih.gov HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent rsc.org
Injector Temp. 250 °C (Split/Splitless) 260 °C 280 °C (On-column injection may be tested to prevent degradation) researchgate.net
Carrier Gas Helium or Nitrogen Helium or Hydrogen Helium
Oven Program 150°C (1 min), ramp at 10°C/min to 300°C, hold 5 min 160°C (2 min), ramp at 20°C/min to 200°C, then 5°C/min to 270°C nih.gov 100°C (1 min), ramp at 15°C/min to 280°C, hold 10 min rsc.org
Detector Temp. 320 °C 280 °C N/A (Transfer line at 280°C)
Detector Electron Capture Detector Flame Ionization Detector Mass Spectrometer (EI, 70 eV)

Note: These are representative conditions and require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometric Detection

HPLC is often preferred for larger, less volatile, or thermally labile molecules. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

HPLC with UV-Vis Detection: This is a highly suitable method for quantifying this compound due to the presence of the conjugated diene system, which is a strong chromophore that absorbs ultraviolet (UV) light. pressbooks.pub The analysis would typically utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection at the wavelength of maximum absorbance (λmax) of the conjugated system ensures high sensitivity and selectivity.

HPLC with Mass Spectrometric Detection (LC-MS): For complex matrices or when structural confirmation is required, coupling HPLC with a mass spectrometer is the method of choice. LC-MS combines the separation power of HPLC with the definitive identification capabilities of MS. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to ionize the molecule before it enters the mass analyzer.

Size Exclusion Chromatography (SEC) for Polymerization Studies

This compound can potentially act as a monomer in polymerization reactions to form a polyester. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for monitoring such reactions. paint.orgpaint.org

SEC separates molecules based on their hydrodynamic volume in solution. paint.orgyoutube.com The stationary phase consists of porous particles. Larger molecules, such as polymer chains, cannot enter the pores and thus travel a shorter path, eluting from the column first. youtube.com Smaller molecules, like the unreacted monomer, can diffuse into the pores, increasing their path length and causing them to elute later. By monitoring the chromatogram over time, one can track the disappearance of the monomer peak and the appearance and growth of the polymer peak. SEC is the primary method for determining the molecular weight distribution (e.g., number-average molar mass, Mn, and weight-average molar mass, Mw) of the resulting polymer. oup.comacs.org

Spectrophotometric Techniques for Concentration Determination

Spectrophotometric methods offer a rapid and cost-effective way to determine the concentration of this compound, provided the sample matrix is relatively simple or a suitable cleanup procedure is employed.

UV-Vis Spectrophotometry for Conjugated Diene Quantification

The core of this compound contains a conjugated diene (two double bonds separated by a single bond). This structural feature gives rise to an intense π → π* electronic transition when the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. pressbooks.publibretexts.org According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the analyte in the solution.

The wavelength of maximum absorbance (λmax) can be estimated using the Woodward-Fieser rules. jove.com For a conjugated diene system, these rules add contributions from various substituents to a base value to predict the λmax. This provides a target wavelength for setting up a quantitative assay.

Table 2: Theoretical λmax Calculation for this compound using Woodward-Fieser Rules

Contribution Wavelength (nm) Justification
Base Value (Acyclic Diene) 217 For the core hexa-2,4-diene structure. jove.com
Substituent Contribution (2 x Alkoxycarbonyl groups) +0 The ester groups (-COOR) attached to the conjugated system have a negligible contribution to the λmax of the π → π* transition.
Substituent Contribution (2 x Alkyl substituents) +10 (2 x 5) The carbons of the chain extending from the conjugated system act as alkyl substituents. jove.com
Calculated λmax ~227 nm Predicted wavelength of maximum absorbance. This value is an estimate and must be confirmed experimentally.

Note: The actual experimental λmax may vary depending on the solvent used and steric effects.

Advanced UV-Vis Spectroscopic Approaches (e.g., Derivative Spectroscopy)

In complex samples, the broad absorption band of this compound may overlap with the spectra of other components, making direct quantification difficult. tulane.edu Advanced techniques like derivative spectroscopy can overcome this challenge.

By calculating the first, second, or even fourth derivative of the absorbance spectrum with respect to wavelength, subtle spectral features can be enhanced. nih.gov Second-derivative spectroscopy is particularly useful as it can resolve overlapping bands and eliminate baseline shifts caused by turbidity or interfering substances. tulane.edunih.gov For the conjugated diene system, this technique would transform the broad absorbance peak into a sharper, bipolar signal, with a zero-crossing point at the original λmax, allowing for more precise and accurate quantification even in the presence of spectral interferences. nih.govnih.gov

Hyphenated Techniques for Comprehensive Analysis

The detection and quantification of synthetic organic compounds such as this compound in various matrices necessitate the use of highly sensitive and selective analytical methodologies. Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for this purpose. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are at the forefront of these advanced analytical strategies, each offering unique advantages for the analysis of this specific diester.

GC-MS/MS for Trace Analysis and Structural Confirmation

Gas chromatography-tandem mass spectrometry stands as a powerful technique for the trace analysis of semi-volatile and volatile organic compounds. For a compound like this compound, GC-MS/MS provides the high chromatographic resolution and mass spectral selectivity required for its unambiguous identification and quantification, even at very low concentrations.

The analysis of compounds containing polar functional groups by gas chromatography can sometimes be improved by a derivatization step. For this compound, while direct analysis may be possible, derivatization of potential hydrolysis products, such as 4-chlorophenol (B41353), is a common strategy. Silylation, for instance with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can enhance thermal stability and volatility, leading to improved chromatographic peak shape and sensitivity. nih.govnih.govresearchgate.net

In the GC-MS/MS analysis, the analyte is first separated from the sample matrix on a capillary column. The choice of the stationary phase is critical for achieving the desired separation. A mid-polarity column, such as one containing a phenyl-arylene polymer, is often suitable for aromatic compounds. Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization technique produces a characteristic fragmentation pattern that is useful for structural elucidation. libretexts.orgnih.gov

Tandem mass spectrometry (MS/MS) further enhances selectivity by performing a second stage of mass analysis. In a triple quadrupole instrument, the first quadrupole (Q1) selects a specific precursor ion from the fragmentation pattern of the analyte. This precursor ion is then fragmented in the second quadrupole (q2), the collision cell, through collision-induced dissociation (CID). The resulting product ions are then separated in the third quadrupole (Q3) and detected. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, leading to very low limits of detection. nih.govresearchgate.net For this compound, characteristic precursor ions would likely include the molecular ion and major fragments resulting from the cleavage of the ester bonds or loss of the chlorophenyl groups.

Interactive Table 1: Illustrative GC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Carrier GasHelium
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV
MS/MS ModeMultiple Reaction Monitoring (MRM)
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Precursor Ion (m/z)Hypothetical e.g., M+•, [M-O(C6H4Cl)]+
Product Ions (m/z)Hypothetical fragments of the precursor ion
Collision EnergyOptimized for each transition

LC-MS/MS for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry is a complementary technique that is particularly well-suited for the analysis of non-volatile, thermally labile, and polar compounds in complex matrices. spectroscopyonline.comresearchgate.net Given the ester functional groups and the size of the this compound molecule, LC-MS/MS offers a robust and sensitive analytical approach without the need for derivatization.

The separation in LC is typically achieved using a reversed-phase column, where a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a common choice. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate the analyte from other components in the sample.

After chromatographic separation, the analyte is introduced into the mass spectrometer via an atmospheric pressure ionization (API) source, most commonly electrospray ionization (ESI). ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. For an ester-containing compound like this compound, both positive and negative ion modes could be effective.

Similar to GC-MS/MS, the use of tandem mass spectrometry in LC-MS/MS, particularly with a triple quadrupole instrument operating in MRM mode, provides exceptional selectivity and sensitivity. acs.orgepa.govnih.gov The precursor ion, often the protonated or deprotonated molecule, is selected in Q1, fragmented in q2, and specific product ions are monitored in Q3. This high degree of selectivity allows for the accurate quantification of the target analyte in complex environmental or biological samples. chromatographyonline.com

Interactive Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Liquid Chromatograph
ColumnC18, 100 mm x 2.1 mm ID, 2.6 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive/Negative
MS/MS ModeMultiple Reaction Monitoring (MRM)
Ion Source Temp.350 °C
Capillary Voltage3.5 kV
Precursor Ion (m/z)Hypothetical e.g., [M+H]+ or [M-H]-
Product Ions (m/z)Hypothetical fragments of the precursor ion
Collision EnergyOptimized for each transition

Future Research Directions and Unexplored Academic Avenues for Bis 4 Chlorophenyl Hexa 2,4 Dienedioate

Development of Novel Stereoselective Synthetic Routes

The synthesis of Bis(4-chlorophenyl) hexa-2,4-dienedioate, while not extensively documented, can be hypothetically achieved through the esterification of hexa-2,4-dienedioic acid with 4-chlorophenol (B41353). However, the true challenge and a significant area for future research lie in the development of stereoselective synthetic routes. The hexa-2,4-dienedioate backbone contains two double bonds, which can exist in (E,E), (E,Z), (Z,E), and (Z,Z) configurations.

Future research should focus on:

Catalyst-controlled stereoselectivity: Investigating the use of various catalysts, such as transition metal complexes or organocatalysts, to control the stereochemistry of the double bonds during the esterification process.

Chiral auxiliaries: Employing chiral auxiliaries to induce facial selectivity in the addition of 4-chlorophenol to a derivative of hexa-2,4-dienedioic acid, leading to the formation of specific stereoisomers.

Enzymatic synthesis: Exploring the use of lipases or other enzymes to catalyze the stereoselective esterification, a method that often offers high selectivity under mild reaction conditions.

A successful stereoselective synthesis would not only provide access to pure stereoisomers of this compound but also enable a deeper understanding of how its three-dimensional structure influences its properties and reactivity.

Exploration of Catalytic Applications in Organic Synthesis

The unique structural features of this compound, particularly the conjugated diene system and the electron-withdrawing chlorophenyl groups, suggest its potential as a ligand or precursor in catalysis.

Unexplored avenues include:

Diels-Alder reactions: The diene moiety could participate as either the diene or dienophile in Diels-Alder reactions, potentially catalyzed by Lewis acids. The electronic nature of the chlorophenyl groups would significantly influence the reactivity and selectivity of these transformations.

Ligand for transition metal catalysis: The ester could be modified to act as a bidentate ligand for various transition metals. The resulting metal complexes could be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization. The stereochemistry of the diene backbone could play a crucial role in asymmetric catalysis.

Investigation of Advanced Material Properties Beyond Basic Polymerization

While the diene functionality suggests the possibility of polymerization, the potential material applications of this compound extend far beyond simple polymers.

Future research could delve into:

Liquid crystals: The rigid, linear structure of the (E,E)-isomer of this compound suggests potential liquid crystalline properties. Research into its phase behavior and the influence of the chlorophenyl groups on mesophase formation is warranted.

Organic semiconductors: The extended π-conjugation in the molecule could impart semiconducting properties. Investigations into its charge transport characteristics, both in its pure form and when incorporated into polymer matrices, could open doors to applications in organic electronics.

Responsive materials: The double bonds in the backbone are susceptible to photochemical or thermal isomerization, which could lead to changes in the material's properties. This could be exploited to create photo- or thermo-responsive materials.

Detailed Mechanistic Studies of Under-Explored Reactivity

A fundamental understanding of the reactivity of this compound is currently lacking. Detailed mechanistic studies are essential to predict and control its chemical behavior.

Key areas for investigation include:

Cycloaddition reactions: A thorough study of the kinetics and thermodynamics of its participation in various cycloaddition reactions, beyond the Diels-Alder reaction, would provide valuable mechanistic insights.

Electrophilic and nucleophilic additions: The reactivity of the conjugated system towards both electrophiles and nucleophiles should be systematically explored. The regioselectivity and stereoselectivity of these reactions would be of particular interest.

Photochemistry: The response of the different stereoisomers to UV and visible light could lead to interesting photochemical transformations, such as E/Z isomerization or [2+2] cycloadditions.

Integration with Green Chemistry Principles for Sustainable Synthesis and Degradation

In line with modern chemical practices, the development of sustainable synthetic and degradation pathways for this compound is a critical future direction.

Research should focus on:

Green synthetic methods: This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes like microwave or ultrasonic irradiation.

Biodegradability studies: Investigating the susceptibility of the ester to microbial or enzymatic degradation is crucial for assessing its environmental impact. The presence of the chlorophenyl groups may pose a challenge, making this an important area of study.

Chemical recycling: Developing methods to depolymerize or break down materials derived from this compound back to their constituent monomers would be a significant step towards a circular economy for these materials.

Multiscale Modeling and Simulation for Predictive Chemical Behavior

Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding experimental efforts.

Future modeling studies could include:

Quantum chemical calculations: Using methods like Density Functional Theory (DFT) to predict the geometric and electronic structures of the different stereoisomers, as well as to model reaction mechanisms and spectroscopic properties.

Molecular dynamics simulations: Simulating the behavior of the molecule in different environments, such as in solution or in a polymer matrix, to understand its conformational dynamics and intermolecular interactions.

Predictive modeling of material properties: Using computational tools to predict properties such as charge mobility, liquid crystalline phase behavior, and mechanical strength of materials derived from this compound.

The following table provides a summary of the proposed future research directions:

Research AreaKey FocusPotential Impact
Stereoselective Synthesis Catalyst-controlled stereoselectivity, chiral auxiliaries, enzymatic synthesis.Access to pure stereoisomers for structure-property relationship studies.
Catalytic Applications Diels-Alder reactions, ligand for transition metal catalysis.Development of new catalytic systems for organic synthesis.
Advanced Material Properties Liquid crystals, organic semiconductors, responsive materials.Creation of novel functional materials with tailored properties.
Mechanistic Studies Cycloaddition reactions, electrophilic/nucleophilic additions, photochemistry.Fundamental understanding of the compound's reactivity.
Green Chemistry Sustainable synthesis, biodegradability, chemical recycling.Environmentally benign production and end-of-life solutions.
Multiscale Modeling Quantum chemistry, molecular dynamics, predictive modeling.Guidance for experimental design and accelerated discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.